molecular formula C23H18N4O4S B2597971 N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 1251584-62-9

N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide

Cat. No. B2597971
CAS RN: 1251584-62-9
M. Wt: 446.48
InChI Key: FEUYMUKLSMCEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide, commonly known as BMS-986020, is a novel small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of various diseases. It belongs to the class of piperazine carboxamide compounds that inhibit the activity of the fibroblast growth factor receptor (FGFR) family of proteins.

Scientific Research Applications

Synthesis and Structural Analysis

One study reports the synthesis and characterization of novel compounds derived from related chemical structures, demonstrating potential applications in medicinal chemistry due to their anti-inflammatory and analgesic properties. The compounds exhibited significant activity as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, highlighting their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Another study focused on the synthesis of derivatives related to N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, evaluating their anti-angiogenic and DNA cleavage activities. This research underscores the compound's role in inhibiting in vivo angiogenesis and its potential as an anticancer agent by affecting blood vessel formation and DNA interaction (Kambappa et al., 2017).

Potential Therapeutic Applications

Research into the chemical modification of similar compounds has led to the development of analogs with improved pharmacological profiles. For example, modifications aimed at reducing hyperthermia side effects and enhancing pharmacokinetic profiles have resulted in compounds with potential for treating chronic pain, showcasing the versatility of this chemical backbone in drug design (Nie et al., 2020).

Further, the metabolism of related tyrosine kinase inhibitors in chronic myelogenous leukemia patients has been studied to understand the metabolic pathways of such compounds in humans. This research is crucial for developing drugs with optimal bioavailability and therapeutic efficacy (Gong et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide involves the reaction of sec-butylamine with 4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxylic acid in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "sec-butylamine", "4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxylic acid", "coupling agent (e.g. EDCI or DCC)", "acetic anhydride" ], "Reaction": [ "Step 1: React sec-butylamine with 4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxylic acid in the presence of a coupling agent (e.g. EDCI or DCC) to form the intermediate.", "Step 2: Purify the intermediate by column chromatography.", "Step 3: Treat the purified intermediate with acetic anhydride to form the final product.", "Step 4: Purify the final product by recrystallization." ] }

CAS RN

1251584-62-9

Product Name

N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide

Molecular Formula

C23H18N4O4S

Molecular Weight

446.48

IUPAC Name

1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18N4O4S/c1-14-6-8-16(9-7-14)27-22(28)20-18(10-11-32-20)26(23(27)29)13-19-24-21(25-31-19)15-4-3-5-17(12-15)30-2/h3-12H,13H2,1-2H3

InChI Key

FEUYMUKLSMCEFV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.